molecular formula C20H17N3OS B5785915 N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide

N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide

Cat. No. B5785915
M. Wt: 347.4 g/mol
InChI Key: BHXHEYFKDAXFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPT0B392 and has been studied extensively for its biological and pharmacological properties.

Scientific Research Applications

MPT0B392 has been studied extensively for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. Studies have shown that MPT0B392 has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce inflammation in animal models. In addition, MPT0B392 has been studied for its potential neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of MPT0B392 is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It has also been shown to activate certain pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects
MPT0B392 has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. It has also been shown to have low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPT0B392 in lab experiments is its potential to induce apoptosis in cancer cells and reduce inflammation. It also has low toxicity and is well-tolerated in animal models. However, one of the limitations of using MPT0B392 is the complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the study of MPT0B392, including further research on its mechanism of action and potential applications in cancer research, inflammation, and neurodegenerative diseases. Studies could also focus on optimizing the synthesis process to make it more efficient and cost-effective. In addition, further studies could investigate the potential use of MPT0B392 in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, MPT0B392 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis process is complex, but it has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, reduction of inflammation, and neuroprotective effects. Further research is needed to fully understand its mechanism of action and potential applications in various diseases.

Synthesis Methods

The synthesis of MPT0B392 involves several steps, including the reaction of 3-methyl-2-pyridinylamine with carbon disulfide to form 3-methyl-2-pyridinylamino carbonothioyl sulfide. This compound is then reacted with 4-biphenylcarboxylic acid to form MPT0B392. The synthesis process is complex and requires expertise in organic chemistry.

properties

IUPAC Name

N-[(3-methylpyridin-2-yl)carbamothioyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-14-6-5-13-21-18(14)22-20(25)23-19(24)17-11-9-16(10-12-17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXHEYFKDAXFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methylpyridin-2-yl)carbamothioyl]-4-phenylbenzamide

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